molecular formula C16H19BO3 B6263472 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol CAS No. 1426082-77-0

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

Cat. No. B6263472
CAS RN: 1426082-77-0
M. Wt: 270.1
InChI Key:
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Description

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol, also known as 7-TMDBN, is an organoboron compound that has recently gained attention in the scientific community due to its potential applications in research and laboratory experiments. 7-TMDBN is a highly versatile compound, with a wide range of properties that make it useful for a variety of scientific applications. In

Mechanism of Action

The mechanism of action of “7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol” is not known at this time .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol can be achieved through a two-step process. The first step involves the synthesis of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene, which is then converted to the final product in the second step.", "Starting Materials": [ "Naphthalene", "Boric acid", "Tetramethyl orthosilicate", "Sodium hydroxide", "Ethanol", "Hydrochloric acid", "Sodium carbonate", "Sodium sulfate", "Methanol" ], "Reaction": [ "Step 1: Synthesis of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene", "1. Dissolve naphthalene (10 g) in dry tetrahydrofuran (THF) (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.", "2. Add sodium hydroxide (2.5 g) and tetramethyl orthosilicate (20 mL) to the flask and stir the mixture at room temperature for 30 minutes.", "3. Add boric acid (10 g) to the flask and stir the mixture at room temperature for 24 hours.", "4. Pour the reaction mixture into a separatory funnel and extract with ethyl acetate (3 x 50 mL).", "5. Combine the organic layers and wash with water (50 mL), then with brine (50 mL).", "6. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene as a yellow solid (12 g, 80% yield).", "Step 2: Conversion of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene to 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol", "1. Dissolve 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene (5 g) in methanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.", "2. Add hydrochloric acid (1 M, 10 mL) to the flask and stir the mixture at room temperature for 2 hours.", "3. Add sodium carbonate (5 g) to the flask and stir the mixture at room temperature for 30 minutes.", "4. Pour the reaction mixture into a separatory funnel and extract with ethyl acetate (3 x 50 mL).", "5. Combine the organic layers and wash with water (50 mL), then with brine (50 mL).", "6. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol as a white solid (3 g, 60% yield)." ] }

CAS RN

1426082-77-0

Product Name

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

Molecular Formula

C16H19BO3

Molecular Weight

270.1

Purity

95

Origin of Product

United States

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